molecular formula C20H15ClN2OS B2562992 N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine CAS No. 1024120-44-2

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine

Cat. No. B2562992
CAS RN: 1024120-44-2
M. Wt: 366.86
InChI Key: JZFHQQNYLCBULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as CMN, is a thiazole derivative compound used in various scientific research applications. It is an important tool for scientists to study the biochemical and physiological effects of various compounds. CMN has been used in laboratory experiments to study the effects of various compounds on cell physiology and metabolism. CMN has also been used to study the mechanism of action of various compounds, as well as to evaluate the effects of various compounds on the body. CMN has been found to have a variety of advantages and limitations in laboratory experiments, which makes it a useful tool for researchers.

Scientific Research Applications

Plastic Scintillators and Luminescent Dyes

Plastic scintillators, incorporating polymethyl methacrylate with various luminescent dyes, demonstrate significant potential in scientific research. These materials exhibit stability and efficiency in scintillation, optical transparency, and resistance to thermal, light, and radiation damage. The use of specific luminescent activators and wavelength shifters enhances their properties and applications in detecting and measuring ionizing radiation (Salimgareeva & Kolesov, 2005).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution techniques offer a critical approach in asymmetric organic synthesis, providing high enantioselectivity and yield for various compounds. This method's importance lies in its application in producing enantiopure compounds, essential in pharmaceuticals and materials science. The development of chiral catalysts for asymmetric reactions highlights the method's significance in synthetic chemistry (Pellissier, 2011).

Synthesis and Biological Activities of Naphthoquinones

Naphthoquinones, particularly lawsone and its derivatives, show promising potential in treating various diseases due to their extensive biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The chemical modification of the naphthoquinone ring can modulate these activities, positioning naphthoquinones at the center of multiple research areas. Lawsone and its synthetic nitrogen-containing derivatives represent a significant interest for future pharmacological developments (López et al., 2014).

Application of N-Halo Reagents in Organic Synthesis

N-Halo reagents play a crucial role in various organic functional group transformations, including oxidation, halogenation, acylation, and aziridination. These reagents are instrumental in synthesizing new chemical entities, demonstrating their versatility and importance in organic synthesis. The development and application of N-halo reagents in creating novel compounds and reaction pathways contribute significantly to advancing organic chemistry (Kolvari et al., 2007).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-24-19-9-8-16(21)11-17(19)22-20-23-18(12-25-20)15-7-6-13-4-2-3-5-14(13)10-15/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFHQQNYLCBULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.